Ibufenac Acyl-β-D-Glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
164669-89-0 |
|---|---|
Molecular Formula |
C18H24O8 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,18+/m0/s1 |
InChI Key |
USRHMLCTGMMMCQ-RNGZQALNSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranuronic acid 1-[4-(2-methylpropyl)benzeneacetate] |
Origin of Product |
United States |
Mechanisms and Enzymology of Ibufenac Acyl β D Glucuronide Biotransformation
Role of Uridine (B1682114) Diphospho-Glucuronosyltransferases (UGTs) in Acyl Glucuronide Formation
Uridine Diphospho-Glucuronosyltransferases (UGTs) are the key enzymes responsible for catalyzing the transfer of glucuronic acid from the high-energy co-substrate, uridine diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group. nih.govfrontiersin.org For carboxylic acids like ibufenac (B14817), this results in the formation of a 1-β-O-acyl glucuronide, an ester linkage between the drug's carboxyl group and the C1 hydroxyl group of glucuronic acid. rsc.orghelsinki.fi This conjugation reaction generally increases the water solubility of the xenobiotic, facilitating its excretion. frontiersin.orgeur.nl The UGT enzymes are membrane-bound proteins primarily located in the liver's endoplasmic reticulum, but also found in other tissues like the kidney and gastrointestinal tract. xenotech.commdpi.com
Several UGT isoforms have been identified as being active in the glucuronidation of compounds containing carboxylic acid moieties. While it is hypothesized that UGT1A1 and UGT2B7 are important enzymes in this process, studies with recombinant expressed UGT isoforms have revealed a broader range of catalysts. nih.gov Research indicates that the primary human UGT isoforms catalyzing the formation of acyl glucuronides from various carboxylic acids are UGT2B7, UGT1A3, and UGT1A9. nih.gov Kinetic analyses have often shown UGT2B7 to have the highest efficiency for many carboxylic acid substrates. nih.gov
Further investigations have expanded this list, suggesting that isoforms such as UGT1A7, UGT1A10, UGT2B15, and UGT2B17 also contribute to the glucuronidation of certain carboxylic acids. nih.govnih.gov Specifically for ibufenac, while direct phenotyping is complex, it is understood to be a substrate for multiple UGT enzymes. nih.gov The involvement of UGT1A9 and UGT2B7 is particularly noted in the glucuronidation of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Table 1: UGT Isoforms Involved in Carboxylic Acid Glucuronidation
| UGT Isoform | Substrate Examples (Carboxylic Acids) | Reference |
| UGT2B7 | Ibuprofen (B1674241), Ketoprofen, Diclofenac, Zomepirac | mdpi.comnih.gov |
| UGT1A3 | Various carboxylic acid analogues | nih.gov |
| UGT1A9 | Mefenamic acid, Flurbiprofen, Naproxen, Various carboxylic acid analogues | mdpi.comnih.gov |
| UGT1A7 | Ferulic acid, Various carboxylic acid aglycones | nih.govuniprot.org |
| UGT1A10 | Various carboxylic acid aglycones | frontiersin.orgnih.gov |
| UGT1A1 | Ferulic acid, Arachidonic acid | uniprot.org |
| UGT2B15 | Implicated in glucuronidation of carboxylic acid-containing drugs | nih.gov |
| UGT2B17 | Implicated in glucuronidation of carboxylic acid-containing drugs | nih.gov |
The catalytic mechanism of UGTs is generally accepted to proceed via a direct SN2-like nucleophilic substitution. frontiersin.org In this bi-substrate reaction, a basic amino acid residue within the enzyme's active site, likely a histidine, facilitates the deprotonation of the nucleophilic group on the aglycone substrate (the carboxylic acid in the case of ibufenac). washington.edu This activated nucleophile then attacks the anomeric C1 carbon of the glucuronic acid moiety of the UDPGA co-substrate, leading to the inversion of stereochemistry at this center and the formation of a β-D-glucuronide conjugate. frontiersin.org UDP is released as the other product. frontiersin.org
UGT isoforms exhibit distinct but often overlapping substrate specificities. frontiersin.orgeur.nl This means a single drug can be a substrate for multiple UGTs, and a single UGT can metabolize a wide variety of compounds. helsinki.fi The specificity is determined by the protein structure surrounding the substrate-binding pocket, while the binding site for the UDPGA co-substrate is highly conserved across the UGT superfamily. frontiersin.orgwashington.edu For carboxylic acids, structural features of the drug, such as steric hindrance near the carboxyl group, can significantly influence which UGT isoforms are involved and the rate of the reaction. xenotech.comrsc.org
Chemo-Enzymatic and Chemical Synthesis Approaches for Ibufenac Acyl-β-D-Glucuronide and Structural Analogues
The synthesis of acyl glucuronides is essential for their structural characterization and for conducting toxicological and metabolic research. acs.org Both purely chemical and combined chemo-enzymatic methods have been developed to produce these often unstable metabolites with high purity and stereospecificity. acs.orgrsc.org
A widely used and effective method for synthesizing 1-β-O-acyl glucuronides is a chemo-enzymatic approach. acs.orgnih.gov This process typically involves two main stages:
Chemical Condensation: The cesium salt of the carboxylic acid drug (e.g., ibufenac) is reacted with a protected glucuronic acid derivative, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. rsc.orgacs.orgnih.gov This reaction stereospecifically yields the protected 1-β-O-acyl glucuronide, avoiding the formation of the α-anomer. acs.orgnih.gov
Enzymatic Deprotection: The protecting groups (acetyl groups on the hydroxyls and a methyl ester on the carboxyl group of the sugar) are then removed using enzymes. This step is crucial for achieving high chemoselectivity, as chemical hydrolysis can often cleave the desired acyl ester linkage. rsc.org Specific enzymes are chosen for their ability to selectively hydrolyze the protecting groups while leaving the 1-β-O-acyl linkage intact. Lipases (e.g., Lipase AS Amano, Lipase from Candida antarctica type B) and esterases (e.g., porcine liver esterase, carboxylesterase from Streptomyces rochei) are commonly employed for this purpose. acs.orgnih.govrsc.org
Alternative chemical synthesis strategies have also been developed, such as the selective 1β-acylation of allyl or benzyl (B1604629) D-glucuronate, followed by mild deprotection, often using palladium catalysts. researchgate.netliverpool.ac.uk These methods also provide good yields and high stereoselectivity. liverpool.ac.uk
Table 2: Enzymes Used in Chemo-Enzymatic Synthesis of 1-β-O-Acyl Glucuronides
| Enzyme | Source | Function (Selective Hydrolysis) | Reference |
| Lipase AS Amano (LAS) | Aspergillus niger | Removal of O-acetyl protecting groups | acs.orgrsc.org |
| Porcine Liver Esterase (PLE) | Porcine Liver | Removal of methyl ester protecting group | acs.orgrsc.org |
| Carboxylesterase (CSR) | Streptomyces rochei | Removal of O-acetyl protecting groups | nih.gov |
| Lipase (CAL-B) | Candida antarctica type B | Removal of methyl ester protecting group | acs.orgnih.gov |
A critical aspect of acyl glucuronide synthesis is controlling the stereochemistry at the anomeric carbon (C1) of the glucuronic acid moiety. Biological glucuronidation exclusively produces the β-anomer. helsinki.fi The chemical condensation step in chemo-enzymatic methods, reacting a carboxylic acid salt with an α-bromo sugar derivative, reliably produces the 1-β-O-acyl linkage with the desired stereochemistry. acs.orgnih.gov
The structural and stereochemical characterization of the synthesized this compound is paramount. A combination of analytical techniques is used for confirmation:
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound. acs.orgnih.gov
Enzymatic Hydrolysis: The purity of the 1-β-O-acyl glucuronide is often assessed by its susceptibility to hydrolysis by the enzyme β-glucuronidase, which specifically cleaves the β-linkage. Complete hydrolysis confirms the correct anomeric configuration. acs.orgrsc.org
Metabolic Pathways Leading to this compound in Preclinical Models and In Vitro Systems
The formation of this compound has been demonstrated in both in vivo preclinical models and various in vitro systems, confirming it as a significant metabolite of the parent drug.
In Vivo Studies: Investigations in Rhesus monkeys following oral administration of ibufenac showed that the drug was rapidly absorbed and metabolized to its acyl glucuronide. nih.gov Although plasma levels of the glucuronide were lower than the parent drug, its formation was a clear metabolic step. nih.gov
In Vitro Systems: The formation of this compound is readily observed in incubations with human liver microsomes, which are rich in UGT enzymes. nih.gov These in vitro models are crucial for studying the kinetics of formation and for reaction phenotyping to identify the specific UGT isoforms involved. nih.gov
A key characteristic of the ibufenac metabolite is its reactivity and instability compared to structurally similar acyl glucuronides, such as that of ibuprofen. The degradation of ibufenac glucuronide in aqueous buffer and human plasma is faster than that of ibuprofen glucuronide. nih.gov This increased reactivity is attributed to the lack of a methyl group on the α-carbon of the phenylacetic acid structure, which in ibuprofen provides steric hindrance and slows the rate of intramolecular acyl migration. researchgate.netresearchgate.net This migration is a primary degradation pathway and is considered a prerequisite for the formation of protein adducts. mdpi.comrsc.org The higher reactivity of ibufenac glucuronide has been correlated with a greater extent of covalent binding to proteins observed both in vitro and in vivo. nih.gov
Intrinsic Chemical Reactivity and Degradation Pathways of Ibufenac Acyl β D Glucuronide
Intra-molecular Acyl Migration: Formation and Characterization of Positional Isomers
A key degradation pathway for Ibufenac (B14817) Acyl-β-D-Glucuronide is intramolecular acyl migration. nih.govjst.go.jp This non-enzymatic process involves the transfer of the ibufenac acyl group from its initial 1-β-O position on the glucuronic acid ring to the adjacent hydroxyl groups at positions C-2, C-3, and C-4. nih.govacs.org This rearrangement results in the formation of a mixture of positional isomers (2-O, 3-O, and 4-O-acyl isomers). nih.gov Studies have shown that the C-2 ester is typically formed first, followed by the C-3 and C-4 esters. acs.org This process is entropically favored over intermolecular hydrolysis. tandfonline.comresearchgate.net The formation of these isomers is significant as they are not substrates for β-glucuronidase, an enzyme that can hydrolyze the parent 1-β-O-acyl glucuronide. nih.govresearchgate.net
A detailed kinetic analysis of the acyl migration of Ibufenac Acyl-β-D-Glucuronide has provided individual rate constants for both the acyl migration and hydrolysis reactions. nih.govmurdoch.edu.au Compared to its analogue, ibuprofen (B1674241), ibufenac glucuronide degrades faster in aqueous buffer solutions. nih.gov This increased reactivity is associated with a higher rate of acyl migration. researchgate.net The half-life of this compound is shorter than that of ibuprofen glucuronide, indicating its greater instability. researchgate.net
Table 1: Degradation Rate Constants and Half-Lives of Ibufenac and Ibuprofen Acyl Glucuronides
| Compound | Degradation Rate Constant (k_d) (h⁻¹) | Half-life (t₁/₂) (h) |
|---|---|---|
| This compound | Data not available | Faster than Ibuprofen AG nih.gov |
| (R)-Ibuprofen Acyl-β-D-Glucuronide | 0.472 | 1.8 researchgate.netliverpool.ac.ukrsc.org |
The rate of acyl migration is significantly influenced by the pH of the surrounding environment. nih.gov The process is base-catalyzed, meaning that higher pH values promote the transacylation reaction. tandfonline.comnih.gov In contrast, acidic conditions can help to stabilize acyl glucuronides. scispace.com The solvent environment also plays a role; for instance, the use of deuterated solvents in NMR studies has been shown to decrease the degradation rate, likely due to the exchange of deuterium (B1214612) with the hydroxyl hydrogens of the glucuronic acid ring, which in turn slows down transacylation. liverpool.ac.uk
Hydrolysis of the Acyl Glucuronide Ester Linkage
In addition to acyl migration, this compound can undergo hydrolysis, which cleaves the ester bond to release the parent drug, ibufenac, and D-glucuronic acid. tandfonline.comevitachem.com This reaction can be catalyzed by enzymes such as β-glucuronidases and non-specific esterases, or it can occur chemically, particularly under alkaline conditions. researchgate.netscispace.com While acyl migration is often the predominant pathway in buffered solutions, hydrolysis becomes more significant in plasma. researchgate.net
Anomerization Processes and Formation of Alpha-Isomers
The positional isomers (2-O, 3-O, and 4-O-β-isomers) formed through acyl migration can undergo reversible anomerization to their corresponding α-isomers. nih.gov This process is more predominant at lower pH values and requires the opening of the glucuronolactone (B27817) ring. nih.gov A key characteristic of these α-isomers is that they are not susceptible to cleavage by β-glucuronidases. nih.gov
Physicochemical Determinants of Acyl Glucuronide Stability and Reactivity
The stability and reactivity of acyl glucuronides, including this compound, are governed by the electronic and steric properties of the aglycone (the ibufenac moiety). tandfonline.comnih.gov
The electronic environment around the carbonyl carbon of the ester linkage is a primary determinant of reactivity. tandfonline.com Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rates of both hydrolysis and acyl migration.
Steric hindrance around the reaction center also plays a crucial role. rsc.org For instance, the presence of an α-methyl group in ibuprofen, as compared to ibufenac, introduces steric bulk that slows down the rate of acyl migration. researchgate.net This steric effect is a significant contributor to the greater stability of ibuprofen glucuronide relative to ibufenac glucuronide. researchgate.net Studies on diastereomeric acyl glucuronides have also revealed that stereochemistry influences degradation rates, with the (R)-isomers often degrading faster than their (S)-counterparts. tandfonline.comresearchgate.netliverpool.ac.uk
Comparative Analysis of Reactivity Across Related Acyl Glucuronides and Acyl Glucosides
A comparative analysis of this compound with structurally similar compounds provides critical insights into the factors governing the reactivity of this class of metabolites.
Comparison with Structurally Related Acyl Glucuronides
The structure of the parent carboxylic acid, or aglycone, significantly influences the stability of the resulting acyl glucuronide. liverpool.ac.uk This is clearly demonstrated in the series of Ibufenac, Ibuprofen, and Bibuprofen (a dimethyl analogue). researchgate.netnih.gov The degree of α-substitution on the acyl group is a key determinant of reactivity. liverpool.ac.ukrsc.org Ibufenac lacks any methyl substitution at the α-carbon, which correlates with its high reactivity. liverpool.ac.uktandfonline.com The addition of a single methyl group, as in Ibuprofen, and two methyl groups in Bibuprofen, introduces steric hindrance that progressively slows the rate of degradation. rsc.orgresearchgate.net
Consequently, this compound is a more reactive metabolite than Ibuprofen Acyl Glucuronide, exhibiting faster degradation in aqueous buffer, human plasma, and human serum albumin solutions. nih.gov This increased reactivity has been shown to lead to a higher level of covalent binding to proteins both in vitro and in vivo when compared to the ibuprofen conjugate. liverpool.ac.uknih.gov A distinct trend of increasing stability (longer half-life) is observed moving from Ibufenac to Ibuprofen to Bibuprofen glucuronides in buffer. researchgate.net
| Compound | t½ in Buffer (hours) | t½ in Human Plasma (hours) |
|---|---|---|
| Ibufenac Acyl Glucuronide | 1.4 tandfonline.com | 0.27 rsc.org |
| (R)-Ibuprofen Acyl Glucuronide | 1.8 rsc.org | 0.36 rsc.org |
| (S)-Ibuprofen Acyl Glucuronide | 3.7 rsc.org | 0.22 rsc.org |
| Bibuprofen Acyl Glucuronide | >24 researchgate.net | 5.2 rsc.org |
Comparison with Acyl Glucosides
Acyl glucosides are another class of structurally related metabolites that also undergo hydrolysis and acyl migration reactions analogous to acyl glucuronides. liverpool.ac.ukdigitellinc.comrsc.org The fundamental difference between these two conjugates lies in the sugar moiety: acyl glucuronides possess a charged carboxylate group (-COO⁻), while acyl glucosides have a neutral primary hydroxyl group (-CH₂OH). researchgate.netdigitellinc.com
This structural distinction has a significant impact on chemical reactivity. digitellinc.com The charged carboxylate ion in glucuronides influences hydrogen bonding and the geometry of the transition state during acyl migration, which can alter the kinetics of the reaction compared to the neutral glucosides. digitellinc.comrsc.org Studies on phenylacetic acid derivatives have shown that the presence of the charged glucuronide carboxylate is a contributing factor to the kinetics of acyl migration. researchgate.net Detailed kinetic modeling suggests that these differences in hydrogen bonding may explain the observed variations in reactivity between the two series of conjugates. digitellinc.comrsc.org
Advanced Analytical and Structural Characterization of Ibufenac Acyl β D Glucuronide
Spectroscopic Methodologies for Structural Elucidation
The unambiguous determination of the structure of Ibufenac (B14817) Acyl-β-D-Glucuronide heavily relies on NMR spectroscopy. This non-destructive technique provides detailed information about the chemical environment of individual atoms within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is indispensable for the structural confirmation of Ibufenac Acyl-β-D-Glucuronide. While specific spectral data for this exact metabolite is not extensively published, the expected chemical shifts and coupling constants can be inferred from the parent drug, Ibufenac, and the general characteristics of acyl-glucuronides.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for both the Ibufenac and the glucuronic acid moieties. The aromatic protons of the isobutylphenyl group of Ibufenac would appear in the downfield region. The protons of the isobutyl group would exhibit characteristic splitting patterns. The anomeric proton of the glucuronic acid moiety is particularly diagnostic and would appear as a doublet, with its chemical shift and coupling constant providing information about the β-configuration of the glycosidic bond.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester linkage in the acyl-glucuronide would be a key resonance, typically found in the highly deshielded region of the spectrum. The carbons of the glucuronic acid moiety would appear in the carbohydrate region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.
COSY: Would establish the proton-proton coupling networks within the Ibufenac and glucuronic acid spin systems.
HSQC: Would correlate each proton signal to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
HMBC: Would reveal long-range correlations between protons and carbons, which is vital for confirming the connectivity between the Ibufenac and glucuronic acid moieties through the ester linkage.
Below are projected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.3 | m | - |
| CH (Ibufenac) | 3.7 | q | 7.1 |
| CH₂ (isobutyl) | 2.4 | d | 7.2 |
| CH (isobutyl) | 1.8 | m | - |
| CH₃ (isobutyl) | 0.9 | d | 6.6 |
| Anomeric-H (Glucuronide) | 5.8 | d | 7.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 175 |
| C=O (Carboxylic Acid) | 170 |
| Aromatic-C | 127 - 141 |
| Anomeric-C (Glucuronide) | 95 |
| Glucuronide C2-C5 | 71 - 76 |
| CH (Ibufenac) | 45 |
| CH₂ (isobutyl) | 45 |
| CH (isobutyl) | 30 |
Application of NMR in Real-Time Kinetic Monitoring
NMR spectroscopy is also a powerful tool for monitoring the real-time kinetics of acyl-glucuronide isomerization and degradation. Acyl-glucuronides are known to undergo intramolecular acyl migration, leading to the formation of various positional isomers (β-1,2, β-1,3, and β-1,4 isomers), and hydrolysis to revert to the parent aglycone. By acquiring NMR spectra at different time points, the appearance and disappearance of signals corresponding to the different isomers and the parent drug can be tracked. This allows for the determination of the rate constants for these transformation processes, providing valuable insights into the stability of the metabolite.
Mass Spectrometry-Based Characterization
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for the identification and structural elucidation of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Fragmentation Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) is the cornerstone for the analysis of drug metabolites in complex biological matrices. LC separates the this compound from other metabolites and endogenous compounds prior to its introduction into the mass spectrometer.
In MS analysis, the molecule is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, this would provide confirmation of its molecular weight.
Tandem mass spectrometry (LC-MS/MS) is then employed to induce fragmentation of the molecular ion. The resulting fragment ions provide structural information. A characteristic fragmentation pattern for acyl-glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in a prominent fragment ion corresponding to the protonated parent drug, Ibufenac. Other diagnostic fragment ions can arise from cleavages within the glucuronic acid ring.
High-Resolution Mass Spectrometry and Accurate Mass Measurements
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragment ions. This is a powerful tool for confirming the identity of a metabolite and distinguishing it from other compounds with the same nominal mass. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to the observed ions, significantly increasing the reliability of the identification.
Ion Mobility-Mass Spectrometry for Isomer Differentiation
A significant challenge in the analysis of acyl-glucuronides is the presence of various positional isomers resulting from acyl migration. These isomers often have identical mass-to-charge ratios and can be difficult to separate chromatographically. Ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled cell. Different positional isomers of this compound, having distinct three-dimensional structures, would be expected to exhibit different drift times in the ion mobility cell. This allows for their separation and individual characterization by mass spectrometry, providing a powerful tool for resolving the isomeric complexity of this class of metabolites.
Chromatographic Separation Techniques for Resolution of this compound Isomers and Related Compounds
The analytical challenge in studying this compound lies in its inherent instability and the potential for the presence of multiple isomers. This necessitates the development of robust chromatographic methods that can resolve the parent glucuronide from its degradation products and various isomeric forms. High-performance liquid chromatography (HPLC) is the cornerstone of these analytical strategies, with reversed-phase and chiral chromatography being particularly crucial.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the simultaneous determination of Ibufenac, its acyl glucuronide metabolite, and other related compounds in biological fluids. nih.gov The optimization of RP-HPLC methods is critical to achieve the necessary resolution and sensitivity, especially given the lability of the acyl glucuronide.
A typical RP-HPLC method for the analysis of a related compound, ibuprofen (B1674241) acyl glucuronide, which can be adapted for this compound, employs a C18 stationary phase. nih.gov The mobile phase composition is a key variable in achieving optimal separation. A gradient elution is often preferred to effectively separate compounds with a range of polarities, from the relatively nonpolar parent drug to the more polar glucuronide metabolite. currentseparations.com
The mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase is often acidified to suppress the ionization of the carboxylic acid groups of both the parent drug and the glucuronide, which enhances their retention on the nonpolar stationary phase and improves peak shape. nih.gov Common mobile phase constituents include acetonitrile (B52724) or methanol (B129727) as the organic modifier and an aqueous buffer such as ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid. nih.govcurrentseparations.com
Detection is commonly performed using ultraviolet (UV) spectrophotometry, with the wavelength set to a value where both the parent drug and the glucuronide exhibit significant absorbance. nih.gov For enhanced specificity and sensitivity, particularly in complex biological matrices, mass spectrometric (MS) detection can be coupled with HPLC (LC-MS). currentseparations.com This allows for the accurate identification and quantification of the target analytes based on their mass-to-charge ratios.
| Parameter | Optimized Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilyl) | Provides good retention and separation for moderately nonpolar compounds like Ibufenac and its glucuronide. |
| Mobile Phase A | Acetonitrile with 0.5% acetic acid in 10 mM ammonium acetate buffer (70:30, v/v) | Organic modifier to elute analytes. |
| Mobile Phase B | 10 mM ammonium acetate buffer (4:96, v/v) | Aqueous component to control retention. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities within a reasonable timeframe. |
| Flow Rate | 1 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 225 or 214 nm / Mass Spectrometry | UV provides general detection, while MS offers high specificity and sensitivity for complex samples. |
This table presents a hypothetical optimized RP-HPLC method for this compound based on methods for similar compounds. nih.govcurrentseparations.com
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
Ibufenac, similar to other 2-arylpropionic acid derivatives (profens), possesses a chiral center in its propionic acid side chain. viamedica.pl Consequently, it exists as two enantiomers, (R)- and (S)-Ibufenac. Glucuronidation of this chiral center does not alter its configuration, but the introduction of the glucuronic acid moiety, which itself has multiple chiral centers, results in the formation of diastereomers. Therefore, the analysis of this compound in a biological system derived from the administration of racemic Ibufenac requires chiral chromatography to resolve these stereoisomers.
The separation of enantiomers and diastereomers is crucial as they can exhibit different pharmacological and toxicological profiles. viamedica.pl Chiral HPLC is the most common technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers, leading to different retention times.
For profens and their metabolites, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven effective. researchgate.net The mobile phase composition in chiral chromatography is critical and often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with a small amount of an acidic or basic modifier to improve peak shape and resolution. researchgate.net
The resolution of this compound stereoisomers would likely involve a systematic optimization of the mobile phase composition and the choice of the appropriate chiral stationary phase.
| Parameter | Typical Approach | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., AmyCoat RP) | These phases have a broad applicability for the chiral separation of a wide range of compounds, including profens. researchgate.net |
| Mobile Phase | Water-acetonitrile-trifluoroacetic acid combinations | The precise ratio is optimized to achieve the best balance between retention and resolution of the stereoisomers. researchgate.net |
| Flow Rate | 1.5 mL/min | A typical flow rate for chiral separations on analytical columns. researchgate.net |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) | Provides sensitive detection of the aromatic chromophore present in Ibufenac. researchgate.net |
This table outlines a general approach to developing a chiral HPLC method for this compound based on established methods for related profens. researchgate.net
Methodological Considerations for Sample Preparation in Complex Biological Matrices (Non-Clinical)
The accurate quantification of the unstable this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires meticulous sample preparation. The primary goals of sample preparation are to stabilize the analyte, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov
A significant challenge in the analysis of acyl glucuronides is their susceptibility to hydrolysis and intramolecular acyl migration, which can occur at physiological pH and elevated temperatures. nih.gov Therefore, immediate stabilization of the biological sample upon collection is paramount. This is typically achieved by acidifying the sample to a pH of 3-4, which significantly slows down the degradation pathways. nih.govcurrentseparations.com Samples should also be kept on ice and processed as quickly as possible. nih.gov
Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of acyl glucuronides from biological fluids. nih.gov For this compound, a reversed-phase SPE sorbent, such as C18, would be appropriate. The acidified sample is loaded onto the conditioned SPE cartridge, and interfering polar substances are washed away. The analyte is then eluted with an organic solvent, which is subsequently evaporated and the residue reconstituted in the HPLC mobile phase for analysis. nih.gov
Protein precipitation is another common technique, often used prior to SPE or as a standalone method for cleaner samples. nih.gov This involves adding a water-miscible organic solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.gov
| Consideration | Recommended Procedure | Rationale |
| Sample Collection & Handling | Collect blood in tubes containing an anticoagulant and immediately place on ice. Separate plasma by centrifugation at low temperature. | Minimizes enzymatic degradation and chemical hydrolysis. |
| Analyte Stabilization | Immediately acidify plasma or urine to pH 3-4 with an appropriate acid (e.g., trifluoroacetic acid). | Inhibits pH-dependent hydrolysis and acyl migration of the glucuronide. nih.govcurrentseparations.com |
| Storage | Store stabilized samples at -80°C until analysis. | Low temperatures further slow down degradation processes. |
| Extraction | Solid-Phase Extraction (SPE) with a C18 sorbent. | Removes interfering substances and concentrates the analyte, leading to a cleaner extract and improved sensitivity. nih.gov |
| Protein Removal | Protein precipitation with acetonitrile. | Removes the bulk of proteins which can interfere with the chromatographic analysis and damage the HPLC column. nih.gov |
This table summarizes the key methodological considerations for the preparation of biological samples for the analysis of this compound.
Mechanistic Understanding of Intermolecular Reactions of Ibufenac Acyl β D Glucuronide
Covalent Adduct Formation with Biological Nucleophiles (e.g., Peptides, Proteins, Thiols)
Ibufenac (B14817) acyl-β-D-glucuronide can covalently bind to biological nucleophiles through two primary mechanisms: transacylation and glycation. These pathways result in the modification of proteins and other biological molecules, which is a critical step in the potential toxicity associated with this metabolite. The reactivity of ibufenac glucuronide has been shown to be higher than that of the corresponding metabolite of ibuprofen (B1674241). nih.gov In vivo studies with rhesus monkeys have demonstrated that the maximum protein adduct formation with ibufenac was 60% higher than that observed for ibuprofen, despite lower plasma exposure to its acyl glucuronide. nih.gov
Transacylation is a significant reaction pathway for ibufenac acyl-β-D-glucuronide, involving the direct nucleophilic displacement of the glucuronic acid moiety. This reaction leads to the acylation of nucleophilic residues on proteins, such as lysine (B10760008), cysteine, and histidine, forming stable amide and ester adducts. The primary targets for these reactions are abundant plasma proteins, most notably human serum albumin (HSA).
Detailed analysis of the interaction between this compound and HSA has been conducted through peptide mapping studies. These investigations have identified specific amino acid residues within the protein that are modified by the metabolite. Research has revealed that this compound reacts with multiple lysine residues on HSA, confirming the formation of stable amide adducts. researchgate.netresearchgate.net
The propensity for transacylation is influenced by the chemical structure of the aglycone. For instance, the lack of α-substitution in the acyl group of ibufenac has been correlated with higher reactivity and a greater extent of HSA adduction. researchgate.net This structural feature is believed to contribute to the different reactivity profiles observed between ibufenac and ibuprofen acyl glucuronides.
The reaction is not limited to proteins; other biological nucleophiles such as the thiol group of glutathione (B108866) can also be targeted. The formation of thioester adducts with glutathione is another manifestation of the transacylation reactivity of this compound.
In addition to direct acylation, this compound can form covalent adducts through a more complex glycation pathway. ox.ac.uk This process is initiated by intramolecular acyl migration, where the ibufenac acyl group moves from the C1 position of the glucuronic acid to the C2, C3, or C4 hydroxyl groups. This rearrangement can lead to the formation of a reactive aldehyde intermediate through tautomerization. nih.gov
The aldehyde form of the rearranged glucuronide can then react with nucleophilic amine groups on proteins, particularly the ε-amino group of lysine residues, to form a Schiff base (imine). nih.gov This imine intermediate can then undergo an Amadori rearrangement to form a more stable ketoamine adduct, effectively glycating the protein while retaining the glucuronic acid moiety. researchgate.net
While direct evidence for the glycation of proteins by this compound specifically is part of a broader understanding of acyl glucuronide reactivity, studies with other NSAID acyl glucuronides have confirmed this mechanistic pathway. nih.govnih.gov The formation of these glycation adducts represents an alternative mechanism by which this compound can covalently modify proteins, potentially altering their function. nih.gov
Stereoselective Aspects of Covalent Binding
The covalent binding of acyl glucuronides to proteins can exhibit stereoselectivity, particularly for drugs that are chiral. While ibufenac itself is not chiral, the principles of stereoselectivity are highly relevant to the broader class of 2-arylpropionic acid NSAIDs to which it is related. For these compounds, the formation of covalent adducts with proteins can differ between the R- and S-enantiomers. nih.gov
Research on other NSAIDs has shown that the R-diastereomers of their acyl glucuronides often exhibit a greater extent of covalent binding to proteins compared to the S-diastereomers. nih.gov This stereoselectivity is thought to be related to the relative instability and higher reactivity of the R-enantiomer glucuronides. For many 2-arylpropionic acid NSAIDs, the R-diastereomers have been found to have shorter half-lives in buffer solutions, suggesting a greater propensity for rearrangement and subsequent reaction with nucleophiles. nih.gov
This difference in reactivity can lead to stereoselective adduct formation with various proteins, including serum albumin and microsomal proteins. nih.gov Although specific studies on the stereoselective covalent binding of a chiral analog of this compound are not detailed, the established principles for this class of compounds suggest that if a chiral center were present, stereoselective covalent binding would be a likely outcome.
In Vitro Models for Investigating Adduct Formation Kinetics and Pathways
A variety of in vitro models are employed to study the kinetics and mechanisms of covalent adduct formation by this compound. These models are essential for characterizing the reactivity of the metabolite under controlled conditions that mimic a physiological environment.
Commonly used systems include incubations in aqueous buffer solutions (such as phosphate (B84403) buffer at pH 7.4), human plasma, and solutions of purified proteins like human serum albumin. nih.gov These models allow for the determination of the degradation rate of the acyl glucuronide and the extent of covalent binding to proteins. High-performance liquid chromatography (HPLC) is a key analytical technique used to monitor the disappearance of the parent glucuronide and the formation of adducts over time. nih.gov
Kinetic studies have demonstrated that the degradation of ibufenac glucuronide is faster than that of ibuprofen glucuronide in aqueous buffer, HSA solutions, and human plasma. nih.gov This higher in vitro reactivity correlates with the greater extent of protein adduct formation observed in vivo. nih.gov
| Incubation Medium | Relative Degradation Rate of this compound |
| Aqueous Buffer (pH 7.4) | Faster than Ibuprofen Acyl-β-D-Glucuronide nih.gov |
| Human Serum Albumin Solution | Faster than Ibuprofen Acyl-β-D-Glucuronide nih.gov |
| Human Plasma | Faster than Ibuprofen Acyl-β-D-Glucuronide nih.gov |
Detailed kinetic analysis using techniques such as 1H NMR spectroscopy has provided individual rate constants for the acyl migration and hydrolysis reactions of this compound. researchgate.net These studies contribute to a deeper understanding of the factors that govern the stability and reactivity of this metabolite.
| Compound | Degradation Half-life (t1/2) in vitro |
| This compound | 1.4 hours researchgate.net |
These in vitro models are crucial for risk assessment in drug development, as they can help to identify potentially reactive metabolites and elucidate the mechanisms underlying their toxicity. researchgate.net
Computational and Theoretical Approaches in Ibufenac Acyl β D Glucuronide Research
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Reaction Pathway Modeling
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways of Ibufenac (B14817) Acyl-β-D-Glucuronide. These calculations provide a molecular-level understanding of the intramolecular rearrangements, such as acyl migration, that this metabolite undergoes.
Acyl migration is a significant reaction for acyl glucuronides, involving the transfer of the ibufenac acyl group from the 1-β-O-position to other hydroxyl groups on the glucuronic acid moiety, leading to the formation of positional isomers. DFT has been employed to model the transition states of these transacylation reactions. By calculating the geometries and energies of the reactants, transition states, and products, researchers can map out the entire reaction energy profile.
A comprehensive mechanistic study utilized DFT to support kinetic models of the enzyme-independent rearrangements of Ibufenac Acyl-β-D-Glucuronide. rsc.orgacs.org These calculations helped to explain the unusually fast intramolecular transacylation rates observed for some of the intermediate isomers. rsc.org Computational modeling of the reactants and transition states for the transacylation of ibufenac and its analogues has shown that differences in activation energies are influenced by both substitution and stereochemistry. nih.govelsevierpure.com
The insights gained from these QM calculations are crucial for understanding the chemical instability of this compound and its potential to form various isomers that may interact differently with biological macromolecules.
Prediction of Kinetic Parameters and Activation Barriers
A significant application of computational modeling in the study of this compound is the prediction of kinetic parameters and activation barriers for its degradation pathways, which include both hydrolysis and acyl migration. Detailed kinetic analyses have been performed to determine the individual rate constants for these reactions. nih.gov
Computational modeling, specifically using DFT, has been used to calculate the activation energies for the transacylation reactions of the acyl glucuronides of ibufenac and its analogues. nih.govelsevierpure.com These calculated activation energies have been shown to correlate with experimentally determined degradation rates. researchgate.net For instance, a robust correlation was observed between the calculated activation energies for the 1-β-O-acyl to 2-β-O-acyl transacylation and the in vitro measured degradation rates. researchgate.net
The following table presents experimentally determined degradation rate constants (k) and half-lives (t½) for the 1-β anomer of this compound and related compounds, which are crucial for validating computational predictions. researchgate.net
| Compound | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| This compound | 0.5 ± 0.0 | 1.4 |
| (R)-Ibuprofen Acyl-β-D-Glucuronide | Not specified | Not specified |
| (S)-Ibuprofen Acyl-β-D-Glucuronide | Not specified | Not specified |
| "Bibuprofen" Acyl-β-D-Glucuronide | Not specified | Not specified |
This table is based on data from Richards et al. (2024) and is intended to be interactive. researchgate.net
These predictive capabilities are invaluable in the early stages of drug development to assess the potential reactivity of acyl glucuronide metabolites.
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a series of compounds based on their molecular structures. For acyl glucuronides, QSRR models are developed to predict their degradation rates and, by extension, their potential for toxicity. nih.govnih.gov
The development of QSRR for acyl glucuronides involves identifying molecular descriptors that correlate with their chemical reactivity. These descriptors can be electronic (e.g., partial atomic charges, Hammett constants) or steric (e.g., Taft steric constants). nih.govacs.orgrsc.org For a series of aralkyl carboxylic acid 1-β-O-acyl glucuronides, it was found that a combination of electronic and steric descriptors could predict the logarithm of the degradation rate constants (log k). acs.org Specifically, electron-withdrawing groups on the acyl moiety increase the degradation rate, while increased steric hindrance around the ester linkage decreases it. acs.org
In the context of this compound and its analogues, QSRR models can help to understand the influence of the α-substituents on the acyl group on the reactivity of the glucuronide. Efforts have been made to establish structure-property relationships by quantifying the contributions of electronic and steric effects on the degradation of acyl glucuronides resulting from the structure of the aglycone. researchgate.net Various properties such as pKa, partial atomic charges, and NMR chemical shifts have been integrated into models to predict the degradation rate constant. researchgate.net
The development of robust QSRR models can provide a rapid in silico screening tool to assess the reactivity of new chemical entities that are metabolized to acyl glucuronides, thereby aiding in the design of safer drugs. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
While specific molecular dynamics (MD) simulations for this compound are not widely reported in the literature, this computational technique has been extensively applied to its parent drug, ibuprofen (B1674241), and provides a framework for how such studies could be approached for the glucuronide metabolite. researchgate.netnih.gov MD simulations are powerful tools for studying the conformational flexibility of molecules and their interactions with biological macromolecules, such as proteins.
MD simulations can be used to explore the conformational landscape of this compound in an aqueous environment. This would involve simulating the movement of the atoms of the molecule over time, providing insights into its preferred shapes and flexibility. Understanding the conformational dynamics is important as it can influence the molecule's reactivity and its ability to bind to proteins.
Furthermore, MD simulations can be employed to investigate the binding of this compound to proteins like human serum albumin (HSA). Acyl glucuronides are known to covalently bind to proteins, and MD simulations can help to identify potential binding sites and modes of interaction. nih.gov For ibuprofen, replica exchange molecular dynamics simulations have been used to study its binding to amyloid-β peptides, revealing preferential binding sites and the nature of the interactions. researchgate.netnih.gov A similar approach could be used to study the non-covalent interactions of this compound with proteins, which precede the covalent bond formation. These simulations can provide valuable information on the initial recognition and binding events that are critical for the subsequent covalent modification of proteins.
Emerging Research Areas and Unexplored Aspects of Ibufenac Acyl β D Glucuronide
Discovery of Novel Biotransformation Products Beyond Canonical Isomers
The conventional metabolic pathway for ibufenac (B14817) involves its conjugation with glucuronic acid to form Ibufenac 1-β-O-Acyl Glucuronide. This primary conjugate is known to be chemically reactive, undergoing spontaneous intramolecular rearrangement (acyl migration) to form a complex mixture of positional isomers (2-O, 3-O, and 4-O-acyl isomers) and anomers. researchgate.netnih.govresearchgate.net While the study of these canonical isomers has been extensive, an emerging area of research is the identification of other, less common biotransformation products.
Research into analogous carboxylic acid-containing drugs suggests the potential for a wider array of metabolic transformations than previously characterized for ibufenac. For instance, studies on other NSAIDs have revealed the formation of a variety of unusual conjugates. researchgate.net These discoveries open the possibility that the biotransformation of ibufenac could be more complex, involving pathways beyond simple glucuronidation and isomerization.
Potential novel biotransformation pathways for ibufenac that warrant investigation include:
Alternative Conjugations: Beyond glucuronic acid, ibufenac could potentially be conjugated with other endogenous molecules. For example, acyl-CoA thioester formation is an increasingly recognized bioactivation pathway for carboxylic acid drugs. researchgate.net Other possibilities, observed with similar compounds, include conjugation with glucose, taurine, or even sulfates, particularly after initial oxidative metabolism of the parent drug. researchgate.net
Oxidative Metabolism of the Glucuronide: The Ibufenac Acyl-β-D-Glucuronide molecule itself could be a substrate for Phase I enzymes, leading to hydroxylated or otherwise oxidized glucuronide conjugates. mdpi.com
Formation of Di-glucuronides: While less common, the formation of linked di-glucuronides represents another potential metabolic route. nih.gov
Acyl-Thio-Glutathione Drug Esters: The reactive nature of the acyl glucuronide means it can be transacylated by nucleophiles like glutathione (B108866), leading to the formation of thio-acyl glutathione conjugates. nih.gov
The discovery of such novel metabolites would significantly enhance the understanding of ibufenac's complete metabolic fate and could have implications for assessing its biological activity and potential for bioactivation.
Integration of Multi-Omics Data for Comprehensive Metabolic Profiling of Conjugates
To achieve a holistic understanding of the metabolism and disposition of this compound, researchers are turning to systems biology and the integration of multi-omics data. mhmedical.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the biological processes involved. nih.govresearchgate.net The application of multi-omics can move beyond simple metabolite identification to elucidate the complex interplay of factors governing the conjugate's behavior in a biological system. nih.govmdpi.com
The integration of these datasets can provide deeper insights into several key areas:
Genomics and Transcriptomics: Can identify genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes or transporters that may affect the rate of formation and clearance of this compound. nih.gov Analyzing transcriptomic data can reveal changes in the expression of these genes in response to drug exposure.
Proteomics: Allows for the quantification of UGT enzymes, transporters, and other proteins involved in the drug's metabolic pathway. nih.gov Crucially, proteomics can also be used to identify protein adducts formed by the reactive acyl glucuronide, providing direct evidence of its covalent binding to biological macromolecules. nih.gov
Metabolomics: Provides a snapshot of the full spectrum of metabolites, including the parent drug, the primary glucuronide conjugate, its isomers, and potentially novel biotransformation products. nih.gov This allows for a detailed quantitative assessment of the metabolic profile. nih.gov
By combining these multi-omics layers, researchers can build comprehensive metabolic network models. mdpi.commdpi.com This integrated approach is essential for moving from a descriptive to a predictive understanding of this compound metabolism, potentially explaining inter-individual variability in drug response and susceptibility to adverse reactions.
Below is an interactive table summarizing the potential contributions of different omics platforms to the study of this compound.
| Omics Platform | Key Data Generated | Potential Insights for this compound |
| Genomics | DNA sequence variations (e.g., SNPs) in UGT and transporter genes. | Identification of genetic predispositions to altered metabolism and clearance. |
| Transcriptomics | mRNA expression levels of genes involved in drug metabolism. | Understanding the regulation of metabolic pathways in response to ibufenac. |
| Proteomics | Abundance of specific proteins (enzymes, transporters). | Quantification of key players in the metabolic pathway and identification of protein adducts. |
| Metabolomics | Comprehensive profile and quantification of small molecules (drug, metabolites). | Complete characterization of the metabolic fate of ibufenac, including novel conjugates. |
Refinement of Predictive Computational Models for Acyl Glucuronide Reactivity and Disposition
Given that the reactivity of acyl glucuronides is linked to their potential to form protein adducts, there is significant interest in developing computational models that can predict this reactivity early in the drug development process. ox.ac.uknih.gov These in silico models offer a cost-effective and rapid alternative to extensive experimental studies. nih.govnih.gov
Recent advancements in this area focus on creating more accurate and mechanistically informative models:
Quantitative Structure-Property/Activity Relationships (QSPR/QSAR): Researchers are developing QSPR models that correlate the chemical structure of a carboxylic acid drug with the degradation half-life of its corresponding acyl glucuronide. nih.gov These models identify key molecular descriptors—such as ring complexity, electronegativity, and dipole moment—that influence reactivity. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating in silico and in vitro data into PBPK models can help predict the in vivo disposition of acyl glucuronides. These models can simulate the absorption, distribution, metabolism, and excretion of the conjugate, providing a more dynamic picture of its behavior.
Machine Learning and AI: Advanced deep learning models are being developed to predict drug-target interactions and can be adapted to predict the likelihood of a reactive metabolite forming covalent bonds with specific proteins. arxiv.orgsemanticscholar.org
A key goal is to refine these models to not only predict the half-life in a buffer but also to accurately forecast reactivity and adduct formation in a complex biological environment like human plasma. researchgate.netnih.gov For instance, models are being developed that correlate the easily measured hydrolysis half-life of a methyl ester derivative with the degradation half-life of the more complex acyl glucuronide, streamlining the predictive process. nih.gov
The table below presents key parameters used in the computational modeling of acyl glucuronide reactivity.
| Model Type | Key Input Parameters | Predicted Output | Relevance |
| QSPR/QSAR | Molecular descriptors (e.g., steric properties, electronic properties). nih.govnih.gov | Degradation half-life, reaction rate constant. nih.gov | Rapid screening of drug candidates for potential acyl glucuronide reactivity. |
| Quantum Chemistry (DFT) | Molecular geometry, electron distribution. rsc.org | Activation energy for acyl migration. rsc.orgrsc.org | Mechanistic understanding of isomerization reactions. |
| PBPK | Physicochemical properties, in vitro metabolic data, physiological parameters. | Plasma concentration-time profiles of the drug and metabolite. | Predicting in vivo exposure to the reactive metabolite. |
The continued refinement of these predictive tools will be instrumental in designing safer drug candidates and better assessing the risks associated with reactive metabolites like this compound.
Q & A
Q. What are the primary metabolic pathways and enzymatic interactions involved in the formation of Ibufenac Acyl-β-D-Glucuronide?
Ibufenac undergoes hepatic glucuronidation via UDP-glucuronosyltransferases (UGTs), forming its acyl-β-D-glucuronide metabolite. This process enhances water solubility for renal excretion. Notably, CYP2C8 and CYP3A4 are implicated in interactions with structurally similar acyl glucuronides, as demonstrated by IC50 values (e.g., Candesartan Acyl-β-D-glucuronide inhibits CYP2C8 with an IC50 of 18.9 µM) . However, Ibufenac-specific UGT isoforms require further characterization. Stability studies should account for pH-dependent hydrolysis and intramolecular acyl migration .
Q. How can researchers ensure analytical accuracy when quantifying this compound in biological matrices?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to mitigate matrix effects. For fecal or urinary samples, validate extraction protocols (e.g., liquid-liquid extraction for feces homogenates) to isolate the metabolite from its hydrolyzed parent compound . Stability during storage requires temperatures ≤−80°C and pH buffers to prevent degradation .
Q. What are the key challenges in assessing the stability of acyl glucuronides like Ibufenac in vitro?
Acyl glucuronides are labile under physiological conditions. Experimental protocols must control pH (neutral to slightly alkaline), temperature, and incubation duration. Include β-glucuronidase inhibitors (e.g., saccharolactone) in hepatic microsomal assays to prevent enzymatic hydrolysis . Monitor isomerization via HPLC to distinguish intact metabolites from degradation products .
Advanced Research Questions
Q. How can contradictory data on the TRPA1 antagonism of acyl glucuronides be resolved?
this compound exhibits TRPA1-mediated analgesic effects in calcium flux assays (e.g., inhibition of AITC-evoked responses), whereas Indomethacin Acyl-β-D-Glucuronide lacks this activity . To reconcile this, conduct structure-activity relationship (SAR) studies comparing substituent effects on TRPA1 binding. Molecular docking and mutagenesis can identify critical residues in the TRPA1 channel that interact with specific acyl glucuronides .
Q. What experimental designs are optimal for evaluating CYP-mediated drug-drug interactions (DDIs) involving this compound?
Use human liver microsomes (HLMs) or recombinant CYP isoforms to assess time-dependent inactivation (TDI) of enzymes like CYP2C7. Preincubate the metabolite with NADPH-fortified HLMs, and measure residual enzyme activity using probe substrates (e.g., paclitaxel for CYP2C8). Note lot-to-lot variability in Supersomes™, which may underestimate TDI . Computational docking (e.g., aligning the thiophene moiety near CYP2C8’s heme) can predict inhibitory potential .
Q. How do methodological differences in detecting protein adducts of acyl glucuronides impact toxicity assessments?
Acyl glucuronides form covalent adducts with serum albumin and tissue proteins, linked to immune-mediated toxicity. Use Western blotting with anti-adduct antibodies or radiolabeled tracers to quantify adducts. However, in vivo evidence remains scarce; employ transgenic models (e.g., humanized CYP/UGT mice) to study adduct accumulation and downstream effects like hypersensitivity .
Methodological Considerations
- Contradiction Analysis : When comparing metabolic stability across studies, note differences in enzyme sources (e.g., HLMs vs. Supersomes™) and preanalytical conditions (e.g., methanol-free solvents to prevent artifactual hydrolysis) .
- Data Interpretation : Distinguish between competitive inhibition (reversible) and TDI (irreversible) in CYP interaction studies. Use kinetic parameters (e.g., , ) for mechanistic classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
